2,2',5,6'-Tetrabromobiphenyl

描述

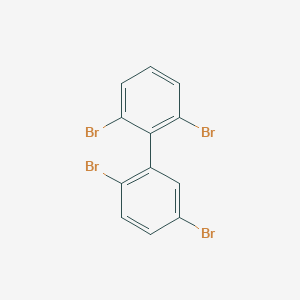

2,2’,5,6’-Tetrabromobiphenyl is a polybrominated biphenyl compound with the molecular formula C12H6Br4. It is one of the many brominated biphenyls used primarily as a flame retardant. These compounds are known for their ability to resist combustion, making them valuable in various industrial applications, particularly in the manufacturing of plastics, textiles, and electronic devices .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,5,6’-Tetrabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound. The process requires a catalyst, often iron (Fe) or aluminum bromide (AlBr3), to facilitate the bromination reaction. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 2,2’,5,6’-Tetrabromobiphenyl follows similar principles but on a larger scale. The process involves the continuous feeding of biphenyl and bromine into a reactor, where the bromination occurs under controlled conditions. The product is then purified through various techniques such as crystallization or distillation to obtain the desired compound with high purity .

化学反应分析

Types of Reactions

2,2’,5,6’-Tetrabromobiphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated biphenyls.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are conducted under acidic or basic conditions, depending on the desired product.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted biphenyls with different functional groups replacing the bromine atoms.

Oxidation Reactions: Products include oxidized biphenyl derivatives, such as biphenyl carboxylic acids or ketones.

Reduction Reactions: Products include less brominated biphenyls or fully de-brominated biphenyl.

科学研究应用

Chemical Applications

Model Compound for Research

TBB serves as a model compound in chemical research to study the behavior of polybrominated biphenyls in various chemical reactions and environmental processes. Its structure allows researchers to investigate the effects of bromination on chemical reactivity and stability, providing insights into the behavior of similar compounds in both laboratory and natural settings .

Synthesis of Derivatives

The compound is utilized in synthesizing hydroxylated or aminated biphenyls. These derivatives are important for further studies on their biological activity and potential applications in pharmaceuticals and agrochemicals.

Biological Applications

Endocrine Disruption Studies

Research has highlighted TBB's role as an endocrine disruptor. Studies indicate that exposure to TBB can lead to alterations in hormonal systems, particularly through its interaction with the aryl hydrocarbon receptor (AhR). This interaction triggers a cascade of biological responses, including the upregulation of cytochrome P450 enzymes involved in xenobiotic metabolism .

Impact on Wildlife and Human Health

Investigations into TBB’s toxicological properties have revealed potential health risks associated with exposure. Animal studies have demonstrated adverse effects such as weight loss, skin disorders, and impacts on liver and thyroid function. These findings raise concerns regarding the compound's accumulation in wildlife and its implications for human health through environmental exposure .

Industrial Applications

Flame Retardant Use

TBB is extensively employed as a flame retardant in various materials, including plastics, textiles, and electronic devices. Its effectiveness in reducing flammability contributes significantly to fire safety standards across multiple industries. The use of TBB in manufacturing processes is critical, especially in products requiring high thermal stability.

Environmental Monitoring

Due to its persistence in the environment and potential for bioaccumulation, TBB is often monitored as part of environmental assessments. Its presence can indicate contamination levels from industrial sources, making it a target for regulatory scrutiny and remediation efforts .

Case Study 1: Toxicological Assessment

A study conducted by the ATSDR examined the toxicological profile of various PBBs, including TBB. The findings indicated that TBB exhibits significant bioaccumulation potential with a bioconcentration factor (BCF) greater than 10,000 in aquatic organisms like guppies. This high BCF suggests substantial risks for aquatic ecosystems and necessitates further investigation into its long-term ecological impacts .

Case Study 2: Endocrine Disruption Research

Research published in a peer-reviewed journal explored the relationship between PBB exposure and reproductive health issues. The study found that exposure to endocrine-active persistent pollutants like TBB correlated with increased risks of conditions such as endometriosis among women of reproductive age. This highlights the importance of understanding TBB's biological effects beyond immediate toxicological assessments .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Research | Model compound for studying polybrominated biphenyl behavior; synthesis of derivatives |

| Biological Impact | Endocrine disruptor; affects hormonal systems; potential health risks |

| Industrial Use | Flame retardant in plastics, textiles, electronics; enhances fire safety |

| Environmental Monitoring | Monitored for bioaccumulation; indicates contamination levels |

作用机制

The mechanism by which 2,2’,5,6’-Tetrabromobiphenyl exerts its effects involves its interaction with cellular components. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes are involved in the metabolism and detoxification of various xenobiotics, mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .

相似化合物的比较

2,2’,5,6’-Tetrabromobiphenyl belongs to the class of polybrominated biphenyls, which includes several similar compounds:

- 2,2’,4,4’-Tetrabromobiphenyl

- 2,2’,6,6’-Tetrabromobiphenyl

- 3,3’,4,4’-Tetrabromobiphenyl

These compounds share similar structural features but differ in the positions of the bromine atoms on the biphenyl rings. The unique arrangement of bromine atoms in 2,2’,5,6’-Tetrabromobiphenyl contributes to its specific chemical and physical properties, making it distinct from its analogs .

生物活性

2,2',5,6'-Tetrabromobiphenyl (TBBP) is a polybrominated biphenyl compound with significant implications in environmental toxicology and human health. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBr

- Molecular Weight : 485.83 g/mol

- CAS Number : 60044-25-9

The unique bromination pattern of TBBP influences its reactivity and biological interactions, particularly its affinity for the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of various xenobiotics.

Interaction with Aryl Hydrocarbon Receptor (AhR)

TBBP acts as a ligand for the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to AhR, TBBP induces a conformational change that allows the receptor to translocate to the nucleus and activate gene transcription. This process involves:

- Activation of Cytochrome P450 Enzymes : TBBP enhances the expression of phase I and II metabolic enzymes, particularly CYP1A1, which are essential for detoxifying harmful compounds.

- Regulation of Oxidative Stress : The compound has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage.

In Vitro Studies

Research has demonstrated that TBBP can influence various cellular processes:

- Cell Proliferation : Studies indicate that TBBP may promote cell proliferation in certain cancer cell lines by activating signaling pathways associated with growth and survival.

- Cytotoxicity : While low concentrations may not exhibit significant toxicity, higher doses have been linked to adverse effects such as liver damage and endocrine disruption .

In Vivo Studies

Animal studies provide insights into the dose-dependent effects of TBBP:

- Low Doses : At lower concentrations, TBBP may induce mild activation of detoxifying enzymes without severe toxicity.

- High Doses : Increased exposure leads to severe toxic effects, including immunotoxicity and potential carcinogenic outcomes.

Case Study 1: Liver Toxicity in Rodent Models

A study involving rodents exposed to varying doses of TBBP demonstrated that high levels resulted in significant liver damage characterized by necrosis and inflammation. The findings highlighted the importance of dose management in assessing the safety of brominated compounds.

Case Study 2: Endocrine Disruption

Research has shown that TBBP can interfere with endocrine signaling pathways. In vitro assays revealed that exposure to TBBP altered hormone receptor activity, suggesting potential implications for reproductive health.

Absorption and Distribution

TBBP exhibits low water solubility, leading to accumulation in fatty tissues. Its lipophilic nature facilitates prolonged retention within biological systems, raising concerns about bioaccumulation in food chains.

Metabolism

The metabolic pathways for TBBP involve cytochrome P450 enzymes that hydroxylate the compound, facilitating its excretion. However, these metabolic processes can also generate reactive intermediates that contribute to its toxicological profile.

Summary Table of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Activation of AhR | Induces expression of detoxifying enzymes | |

| Increase in ROS | Leads to oxidative stress | |

| Cytotoxicity at high doses | Liver damage and endocrine disruption | |

| Proliferation in cancer cells | Promotes growth through signaling pathways |

属性

IUPAC Name |

1,3-dibromo-2-(2,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-7-4-5-9(14)8(6-7)12-10(15)2-1-3-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEYSCIEAFLSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=C(C=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074769 | |

| Record name | PBB 053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60044-25-9 | |

| Record name | 2,2′,5,6′-Tetrabromo-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60044-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',5,6'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5,6'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QB1542CLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。